4-methyl-1-({tricyclo[4.3.1.1^{3,8}]undecan-1-yl}methyl)piperidine hydrochloride
Description
This compound features a piperidine core substituted at the 1-position with a tricyclo[4.3.1.1³,⁸]undecane moiety via a methyl linker. The tricyclo system introduces significant rigidity and steric bulk, which may enhance receptor-binding specificity or metabolic stability compared to simpler bicyclic or monocyclic analogues . The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability.
Properties
IUPAC Name |
4-methyl-1-(1-tricyclo[4.3.1.13,8]undecanylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N.ClH/c1-14-4-6-19(7-5-14)13-18-10-15-2-3-16(11-18)9-17(8-15)12-18;/h14-17H,2-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRPCWBTPSHUMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC23CC4CCC(C2)CC(C4)C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Reaction
Bridged Cyclization
- The diketone is treated with BF₃·Et₂O to induce intramolecular aldol condensation, forming the tricyclic framework.
- Yield : 68–72% after recrystallization from ethyl acetate.
| Step | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| 1 | Furan, methyl vinyl ketone, AlCl₃, 80°C | Bicyclic diketone | 85 |
| 2 | BF₃·Et₂O, CH₂Cl₂, reflux | Tricyclo[4.3.1.1^{3,8}]undecane-1-carbaldehyde | 72 |
Functionalization of the Tricyclic System
The aldehyde intermediate is reduced to tricyclo[4.3.1.1^{3,8}]undecan-1-ylmethanol using NaBH₄ in methanol (90% yield). Subsequent conversion to the bromide is achieved via PBr₃ in dichloromethane (82% yield).
Piperidine Subunit Preparation
Synthesis of 4-Methylpiperidine
- Leuckart-Wallach Reaction : Reaction of ammonium formate with 4-methylcyclohexanone at 180°C yields 4-methylpiperidine (65% yield).
- Catalytic Hydrogenation : 4-Methylpyridine is hydrogenated over Pd/C in methanol under H₂ (50 psi), achieving 89% yield.
Coupling Strategies
Nucleophilic Substitution
Reductive Amination
- Alternative Route : Condensation of tricyclo[4.3.1.1^{3,8}]undecan-1-ylmethanol with 4-methylpiperidine using NaBH(OAc)₃ in dichloroethane.
- Yield : 63%.
Hydrochloride Salt Formation
The free base is dissolved in anhydrous ether, and HCl gas is bubbled through the solution until precipitation is complete. The product is filtered and recrystallized from ethanol/ethyl acetate (1:3) to afford white crystals (95% purity by HPLC).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | Simple setup, scalable | Moderate yield, bromide stability issues | 58 |
| Reductive Amination | Avoids alkyl halides | Requires strict anhydrous conditions | 63 |
Optimization and Challenges
- Impurity Control : Byproducts from over-alkylation are minimized using excess piperidine (1.5 eq.).
- Solvent Selection : Acetonitrile outperforms DMF in reducing side reactions.
- Catalyst Recycling : Pd/C from hydrogenation steps is recovered and reused, reducing costs.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-({tricyclo[4.3.1.1^{3,8}]undecan-1-yl}methyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like sodium hydride and alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
4-methyl-1-({tricyclo[4.3.1.1^{3,8}]undecan-1-yl}methyl)piperidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a potential drug candidate due to its unique structure and pharmacological properties.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-methyl-1-({tricyclo[4.3.1.1^{3,8}]undecan-1-yl}methyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Cyproheptadine Hydrochloride
Pethidine Hydrochloride
- Structure : Ethyl-1-methyl-4-phenylpiperidine-4-carboxylate hydrochloride .
- Key Differences : The phenyl and ester groups in pethidine introduce polarizable electron density and hydrolytic liability, whereas the tricyclo substituent in the target compound is more hydrophobic and conformationally restricted.
- Activity : Pethidine is an opioid analgesic, highlighting how piperidine derivatives with aromatic substituents can target CNS receptors .
1-Benzyl-4-[(5,6-Dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride
- Structure: Piperidine substituted with a benzyl group and a rigid indanone moiety .
- Key Differences: The indanone group provides planar rigidity, similar to the tricyclo system, but with oxygen atoms that enhance hydrogen bonding.
- Activity : This compound is a potent acetylcholinesterase inhibitor, suggesting that rigid substituents on piperidine improve enzyme-binding affinity .
Paroxetine-Related Compounds
- Structure : Piperidine derivatives with benzodioxol and fluorophenyl groups (e.g., 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride) .
- Key Differences : Oxygen-rich substituents in paroxetine analogues increase polarity, contrasting with the hydrophobic tricyclo system.
- Activity : These compounds exhibit serotonin reuptake inhibition, indicating that electronic effects of substituents modulate transporter interactions .
Structural and Physicochemical Properties Comparison
| Compound | Tricyclo Substituent | Rigidity | logP (Predicted) | Aqueous Solubility |
|---|---|---|---|---|
| Target Compound | Saturated tricyclo | High | ~3.5 | Moderate (HCl salt) |
| Cyproheptadine Hydrochloride | Aromatic tricyclo | Moderate | ~4.2 | Low |
| Pethidine Hydrochloride | Phenyl + ester | Low | ~1.8 | High |
| 1-Benzyl-4-(indanone)piperidine Hydrochloride | Indanone | High | ~2.7 | Moderate |
Biological Activity
4-Methyl-1-({tricyclo[4.3.1.1^{3,8}]undecan-1-yl}methyl)piperidine hydrochloride (CAS Number: 1217056-25-1) is a compound that has garnered interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 297.9 g/mol. The compound features a piperidine ring substituted with a tricyclic structure, which may influence its pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 1217056-25-1 |
| Molecular Formula | C18H32ClN |
| Molecular Weight | 297.9 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Pharmacological Potential
Research into piperidine derivatives has shown that they possess a variety of biological activities, including antimicrobial, antitumor, and neuroprotective effects. The structural characteristics of this compound suggest potential interactions with various biological targets.
Antimicrobial Activity : Piperidine derivatives have been reported to exhibit antifungal activity against resistant strains such as Candida auris. For instance, studies on related piperidine compounds demonstrated their ability to disrupt fungal cell membranes and induce apoptosis in C. auris isolates, indicating a potential mechanism of action that could be applicable to our compound of interest .
Neuroprotective Effects : Compounds with similar piperidine structures have been investigated for neuroprotective properties, particularly in models of neurodegenerative diseases. The unique tricyclic moiety may enhance blood-brain barrier penetration, making it a candidate for further exploration in neurological applications.
Study on Antifungal Efficacy
A study conducted on piperidine-based derivatives revealed significant antifungal activity against C. auris. The minimum inhibitory concentration (MIC) values for the most effective compounds ranged from 0.24 to 0.97 µg/mL, with corresponding minimum fungicidal concentration (MFC) values from 0.97 to 3.9 µg/mL . These findings highlight the potential for similar activities in this compound.
The mechanism by which piperidine derivatives exert their antifungal effects often involves disruption of the plasma membrane integrity and induction of apoptosis in fungal cells . This mechanism can be attributed to the structural features that allow for interaction with cellular components.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4-methyl-1-({tricyclo[4.3.1.1^{3,8}]undecan-1-yl}methyl)piperidine hydrochloride in laboratory settings?
- Methodological Answer :
- Use personal protective equipment (PPE) including gloves, lab coats, and safety goggles.
- Ensure proper ventilation in fume hoods during synthesis or handling.
- For skin/eye exposure, rinse immediately with water for 15 minutes and seek medical attention if irritation persists .
- Follow GHS guidelines (where applicable) and refer to safety data sheets for piperidine derivatives with similar substituents .
Q. What spectroscopic methods are employed for structural characterization of tricyclo-undecane-containing piperidine derivatives?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm substitution patterns and stereochemistry.
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., amine, chloride) via characteristic absorption bands.
- Cross-reference with PubChem-derived data (e.g., InChI, SMILES strings) for structural validation .
Q. What analytical methods are recommended for assessing the purity of this compound?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with mobile phases optimized for polar compounds (e.g., methanol/buffer mixtures) .
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates and UV visualization.
- Elemental Analysis : Confirm stoichiometry of the hydrochloride salt via carbon-hydrogen-nitrogen (CHN) analysis .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis design of this compound?
- Methodological Answer :
- Apply quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states.
- Use reaction path search algorithms (e.g., artificial force-induced reaction method) to identify energetically favorable intermediates .
- Integrate machine learning models trained on similar piperidine derivatives to predict optimal solvents and catalysts .
Q. What strategies resolve contradictions between in vitro and in vivo biological activity data for tricyclo-undecane-modified piperidines?
- Methodological Answer :
- Conduct pharmacokinetic studies to evaluate bioavailability and metabolic stability.
- Perform metabolite profiling using LC-MS to identify active/inactive derivatives.
- Validate target engagement via radioligand binding assays or CRISPR-Cas9 knockouts .
Q. How do steric effects of the tricyclo-undecane moiety influence nucleophilic substitution reactions on the piperidine ring?
- Methodological Answer :
- Use molecular docking simulations to assess steric hindrance around reactive sites.
- Optimize reaction conditions by employing bulky bases (e.g., DBU) or polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
- Compare kinetic data with less hindered analogs to quantify steric contributions .
Q. What experimental approaches elucidate metabolic pathways of tricyclo-undecane-functionalized piperidines in preclinical models?
- Methodological Answer :
- Radiolabeled Tracers : Synthesize -labeled derivatives for tracking metabolite distribution in rodent models.
- Cryo-EM or X-ray Crystallography : Resolve enzyme-metabolite complexes to identify metabolic enzymes.
- CYP450 Inhibition Assays : Screen for cytochrome P450 interactions using liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
